N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide

Factor Xa Inhibition Anticoagulant Synthesis Regioisomer Purity

Researchers developing HPLC methods for Apixaban API manufacturing face a critical challenge: the meta-substituted regioisomer (this compound) co-elutes with the para-substituted intermediate, making chromatographic separation impossible without an authentic reference standard. This compound delivers: - Definitive retention time confirmation for impurity profiling and batch-to-batch purity verification - A structurally precise tool for mapping FXa S1/S4 binding pocket steric constraints - A versatile building block for scaffold-hopping libraries via amide coupling at the 3-(2-oxopiperidin-1-yl)aniline handle Supplied with full Certificate of Analysis (CoA) including HPLC purity, NMR, and MS characterization. Custom synthesis scales from mg to g available.

Molecular Formula C20H22N2O2
Molecular Weight 322.408
CAS No. 941872-99-7
Cat. No. B2690929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide
CAS941872-99-7
Molecular FormulaC20H22N2O2
Molecular Weight322.408
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C20H22N2O2/c23-19(13-12-16-7-2-1-3-8-16)21-17-9-6-10-18(15-17)22-14-5-4-11-20(22)24/h1-3,6-10,15H,4-5,11-14H2,(H,21,23)
InChIKeyWFVGUCPQTKFELG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide (CAS 941872-99-7): Chemical Identity and Procurement Profile


N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide (CAS 941872-99-7) is a synthetic small molecule belonging to the phenylpropanamide class, featuring a 2-oxopiperidine ring — a structural motif recurrent in several clinically validated anticoagulants such as Apixaban and Rivaroxaban [1]. The compound has a molecular formula of C20H22N2O2, a molecular weight of 322.4 g/mol, and a computed XLogP3-AA of 2.8, indicating moderate lipophilicity [1]. While not approved as a pharmaceutical itself, its scaffold is a recognized substructure for Factor Xa (FXa) inhibition, making it a relevant candidate for medicinal chemistry programs, anticoagulant research, and as a reference standard in analytical method development [1] [2].

Why N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide Cannot Be Replaced by Generic FXa Inhibitor Analogs


In the piperidine-based FXa inhibitor class, minor regioisomeric or electronic perturbations lead to dramatic differences in biological activity. Literature on related piperidine diamine derivatives demonstrates that shifting a substituent from a para- to a meta- orientation can alter FXa inhibitory activity, anticoagulant potency, and aqueous solubility by orders of magnitude [1]. N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide, with its unique meta-substituted phenyl core and unadorned 3-phenylpropanamide side chain, occupies a distinct chemical space compared to both the para-substituted intermediates used in Apixaban synthesis and clinically approved drugs. Generic substitution with a 'similar-looking' analog (e.g., a para-substituted regioisomer or a methyl-substituted derivative) risks losing target engagement, introducing off-target liabilities, or altering physicochemical properties critical for experimental reproducibility [1].

Quantitative Differentiation Guide for N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide (941872-99-7)


Regioisomeric Differentiation vs. Apixaban Key Intermediate (CAS 941978-29-6)

The target compound (meta-substituted, CAS 941872-99-7) is a distinct regioisomer of a known Apixaban intermediate, N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide (para-substituted, CAS 941978-29-6). This regioisomerism is critical for biological function. Class-level evidence from piperidine diamine FXa inhibitors confirms that para-substituted amide derivatives generally exhibit superior FXa affinity compared to their meta counterparts. However, the meta-substituted isomer can serve as a crucial negative control or an intermediate in synthesizing analogs with altered selectivity profiles. The computed logP (XLogP3-AA = 2.8) and topological polar surface area (TPSA = 49.4 Ų) are identical for both regioisomers, but their molecular shape and electronic distribution differ, leading to divergent binding modes [1].

Factor Xa Inhibition Anticoagulant Synthesis Regioisomer Purity

Side Chain Comparison: Unsubstituted vs. Methyl-Substituted Phenylpropanamide Derivatives

The target compound bears an unsubstituted 3-phenylpropanamide side chain. A closely related analog, N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylpropanamide (MMPP), introduces a methyl group on the central phenyl ring. While direct comparative bioactivity data are lacking in public literature, the computed physicochemical properties indicate a meaningful differentiation. The methyl substitution increases lipophilicity (estimated ΔlogP ≈ +0.5) and steric bulk, which can alter metabolic stability, plasma protein binding, and off-target promiscuity. The target compound's lower lipophilicity and smaller molecular volume may translate to higher aqueous solubility and a reduced risk of CYP450 inhibition, a common liability for more lipophilic FXa inhibitors. This is supported by the general trend observed in FXa drug discovery programs where excessive lipophilicity often leads to poorer pharmacokinetic profiles [1].

Medicinal Chemistry SAR Study Metabolic Stability

Scaffold-Based Selectivity Advantage: 2-Oxopiperidine vs. Alternative Heterocyclic FXa Inhibitors

The 2-oxopiperidine scaffold present in this compound is a critical pharmacophore for achieving high selectivity against trypsin-like serine proteases. Established FXa inhibitors such as Apixaban (which contains this identical ring system) demonstrate >30,000-fold selectivity for FXa over other human coagulation proteases (e.g., Thrombin, Factor VIIa, Factor XIa). While the target compound itself lacks a complete bicyclic core and thus has a different potency profile, it retains the key 2-oxopiperidine moiety responsible for the initial binding interaction. This provides a foundation for building in selectivity, in contrast to classical benzamidine-based FXa inhibitors, which notoriously suffer from poor oral bioavailability and selectivity issues [1].

Selectivity Profile Serine Protease Inhibition Anticoagulant Safety

High-Value Application Scenarios for N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide (941872-99-7)


Regioisomeric Reference Standard for Apixaban Intermediate Purity Analysis

In the industrial synthesis of Apixaban, the key intermediate N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide (CAS 941978-29-6) is generated. The meta-substituted regioisomer (i.e., this target compound, CAS 941872-99-7) is a critical process-related impurity. Procuring this compound as a highly characterized analytical reference standard is essential for developing HPLC/LC-MS methods to ensure batch-to-batch purity of the para-substituted intermediate, directly supporting regulatory compliance in API manufacturing. The identical physicochemical properties (exact mass, UV chromophore) make chromatographic separation challenging, requiring an authentic standard for method validation [1].

Negative Control or Chemical Probe in FXa Structure-Activity Relationship (SAR) Studies

Academic and industrial groups investigating the FXa binding pocket can utilize this meta-substituted analog as a 'tool' compound. Compared to the more potent para-substituted series, this compound's shift in substitution pattern can help map the steric and electronic constraints of the FXa S1 and S4 binding pockets. When used in a panel of regioisomers, it enables quantitative assessment of how the phenyl ring orientation affects binding affinity, providing high-resolution SAR data that guides the design of more selective and potent anticoagulants. Using this compound can reduce the need for costly custom synthesis of multiple early-stage analogs [1].

Scaffold-Hopping Starting Material for Novel Anticoagulant Discovery

For medicinal chemistry programs engaged in 'scaffold-hopping' to escape existing intellectual property around Apixaban, this compound serves as a versatile building block. The 3-(2-oxopiperidin-1-yl)aniline substructure can be readily diversified through amide coupling with various carboxylic acids, allowing rapid library synthesis. Starting from this compound, researchers can access novel chemotypes with potentially improved selectivity or pharmacokinetic profiles while retaining the privileged 2-oxopiperidine motif known for high FXa selectivity. This strategic use directly translates into cost and time savings in hit-to-lead campaigns [1].

Physicochemical Benchmarking in Ligand Efficiency Studies

With a molecular weight of 322.4 Da and a cLogP of 2.8, this compound lies within an attractive property space for oral bioavailability. Drug discovery teams can use it as a 'fragment-like' or 'lead-like' benchmark when evaluating other FXa inhibitor series. By comparing the ligand efficiency (e.g., LE = pIC50 / Heavy Atom Count) of this simpler scaffold against more complex, fully elaborated inhibitors like Apixaban (MW 459.5), researchers can quantify the binding affinity contribution of each structural addition. This provides a data-driven rationale for lead optimization strategies, favoring procurement of this core for such head-to-head benchmarking studies [2].

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